molecular formula C19H18ClN3O4 B11395136 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11395136
M. Wt: 387.8 g/mol
InChI Key: ZIMVKNSDBANJTQ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, oxadiazole, and propanamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The phenoxy and oxadiazole groups can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound’s chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and oxadiazole groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Mecoprop-P: ®-2-(4-Chloro-2-methylphenoxy)propionic acid, a herbicide with similar phenoxy structure.

    Dicamba: Another herbicide with a similar mode of action.

    2,4-D: A widely used herbicide with a comparable chemical structure.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide stands out due to its combination of phenoxy, oxadiazole, and propanamide groups, which confer unique chemical properties and reactivity

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H18ClN3O4/c1-11-10-15(8-9-16(11)20)26-12(2)19(24)21-18-17(22-27-23-18)13-4-6-14(25-3)7-5-13/h4-10,12H,1-3H3,(H,21,23,24)

InChI Key

ZIMVKNSDBANJTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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